

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B15588629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(16R)-Dihydrositsirikine**, an indole alkaloid isolated from the medicinal plant *Catharanthus roseus*. Due to the limited public availability of raw spectral data, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for its isolation and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study of natural products and drug discovery.

Introduction to (16R)-Dihydrositsirikine

(16R)-Dihydrositsirikine is a monoterpenoid indole alkaloid with the molecular formula $C_{21}H_{28}N_2O_3$ and a molecular weight of approximately 356.47 g/mol. It is a derivative of sitsirikine, another alkaloid found in *Catharanthus roseus* (the Madagascar periwinkle), a plant renowned for producing pharmaceutically important compounds such as vinblastine and vincristine. The structural elucidation of **(16R)-Dihydrositsirikine** and its isomers was first reported in the mid-1960s. Understanding the precise stereochemistry and spectroscopic profile of this molecule is crucial for its potential application in medicinal chemistry and as a standard for the phytochemical analysis of *C. roseus* extracts.

Spectroscopic Data

The definitive characterization of **(16R)-Dihydrositsirikine** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original raw

spectral data from early publications are not readily accessible in modern databases, this section details the expected data based on the known structure and general characteristics of related indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of organic molecules in solution. For a molecule like **(16R)-Dihydrositsirikine**, ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(16R)-Dihydrositsirikine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Note: Specific chemical shifts and coupling constants for **(16R)-Dihydrositsirikine** are not available in the public domain. The table above serves as a template for the expected data. Analysis of related indole alkaloids suggests characteristic signals for aromatic protons of the indole ring, protons adjacent to nitrogen and oxygen atoms, and aliphatic protons of the terpene-derived portion.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(16R)-Dihydrositsirikine**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available		

Note: The ^{13}C NMR spectrum is expected to show 21 distinct signals corresponding to the carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon of the ester group, the aromatic carbons of the indole nucleus, and the aliphatic carbons of the quinolizidine core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for **(16R)-Dihydrositsirikine**

m/z	Relative Intensity (%)	Proposed Fragment
356	Data not available	$[M]^+$
	Data not available	

Note: The mass spectrum of **(16R)-Dihydrositsirikine** is expected to show a molecular ion peak $[M]^+$ at m/z 356, corresponding to its molecular weight. Fragmentation patterns for indole alkaloids typically involve cleavages of the quinolizidine ring system and loss of substituents.

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and spectroscopic analysis of indole alkaloids like **(16R)-Dihydrositsirikine** from plant material.

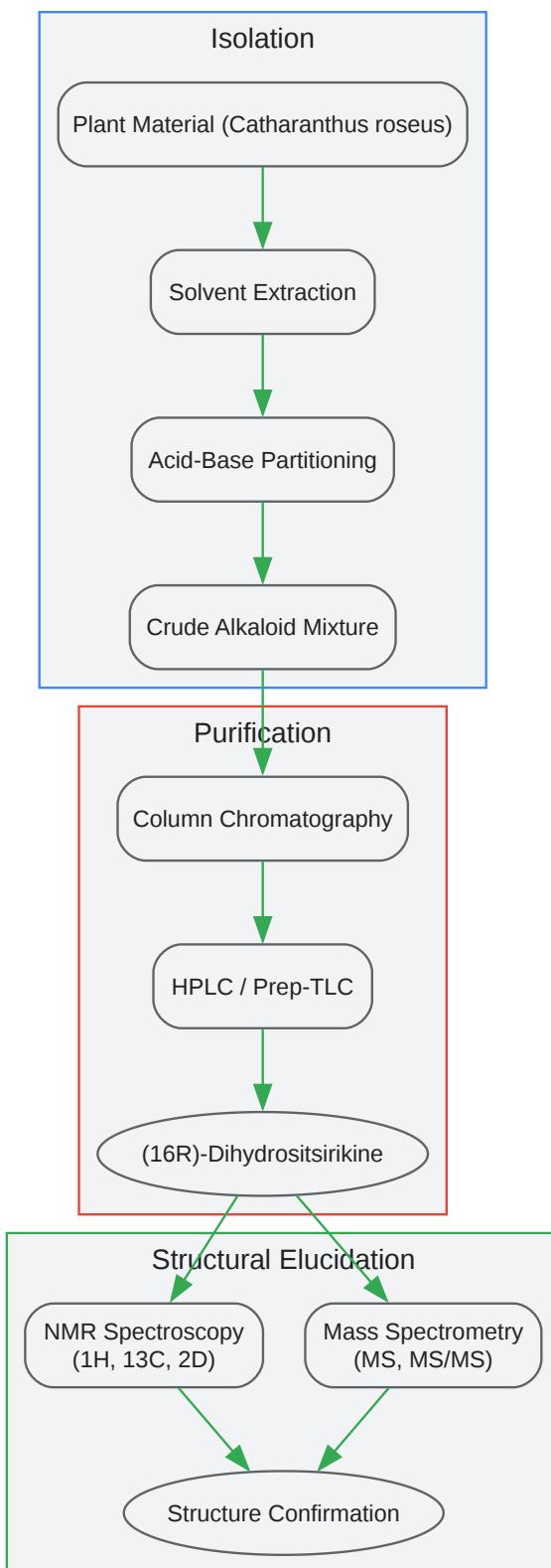
Isolation and Purification

- Extraction: Dried and powdered aerial parts of *Catharanthus roseus* are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and the deprotonated alkaloids are extracted into an organic solvent like dichloromethane or chloroform.
- Chromatographic Separation: The resulting alkaloid fraction is subjected to column chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) separates the mixture into fractions of increasing polarity.

- Purification: Fractions containing **(16R)-Dihydrositsirikine** are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
 - ^1H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all unique carbon atoms.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.


Mass Spectrometric Analysis

- Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) is used to generate ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Fragmentation Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected and fragmented by collision-induced dissociation

(CID), and the resulting fragment ions are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **(16R)-Dihydrositsirikine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Natural Product Isolation and Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15588629#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com